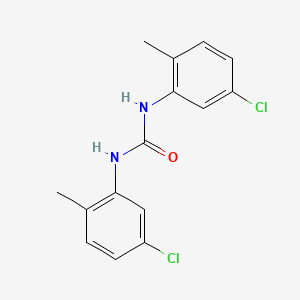

1,3-Bis(5-chloro-2-methylphenyl)urea

Description

The exact mass of the compound 1,3-Bis(5-chloro-2-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(5-chloro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(5-chloro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(5-chloro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-3-5-11(16)7-13(9)18-15(20)19-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMNQSHZGJLOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343183 | |

| Record name | 1,3-bis(5-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-12-7 | |

| Record name | 1,3-bis(5-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(5-CHLORO-2-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Bis(5-chloro-2-methylphenyl)urea chemical structure and properties

Scaffold Analysis, Synthetic Methodologies, and Functional Applications

Executive Summary

1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7) represents a quintessential symmetric diarylurea scaffold. While often encountered as a high-melting impurity in the synthesis of asymmetric kinase inhibitors, this compound possesses distinct utility in supramolecular chemistry as an anion receptor and in medicinal chemistry as a hydrophobic linker motif.

This guide provides a rigorous technical analysis of the compound, moving beyond basic identification to explore its synthesis via triphosgene equivalents, its "urea tape" hydrogen-bonding capabilities, and its structural relationship to Type II kinase inhibitors like Sorafenib.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of two 5-chloro-2-methylphenyl moieties linked by a central urea bridge. The steric bulk of the ortho-methyl groups forces the phenyl rings to twist out of planarity with the urea core, creating a specific conformational lock that influences its binding properties.

| Property | Data / Descriptor |

| IUPAC Name | 1,3-bis(5-chloro-2-methylphenyl)urea |

| Common Synonyms | 1,3-Bis(5-chloro-2-methylphenyl)carbamide; PMM-Urea |

| CAS Number | 54965-12-7 |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O |

| Molecular Weight | 309.19 g/mol |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors (NH), 1 Acceptor (C=O) |

| Melting Point | >250 °C (Decomposition typical for symmetric ureas) |

Structural Pharmacophore (Graphviz)

The following diagram illustrates the connectivity and the functional regions of the molecule, highlighting the "Urea Cleft" responsible for anion binding and kinase hinge interaction.

Caption: Structural decomposition showing the central urea H-bond donor motif flanked by lipophilic, sterically hindered aromatic rings.

Synthetic Pathways & Process Chemistry

The synthesis of symmetric ureas is chemically distinct from asymmetric ureas. While asymmetric ureas require the sequential addition of amines to an isocyanate, 1,3-bis(5-chloro-2-methylphenyl)urea is most efficiently synthesized via the "Double Addition" strategy using a carbonyl source.

Pathway Selection

-

Method A (Phosgene/Triphosgene): The gold standard for yield and purity. Triphosgene is preferred over phosgene gas for safety.

-

Method B (Carbonyldiimidazole - CDI): A phosgene-free alternative, though purification can be harder due to imidazole byproducts.

-

Method C (Urea Thermolysis): Reacting the aniline with urea at high temperatures. Not recommended due to high impurity profiles (biuret formation).

Protocol: Triphosgene-Mediated Synthesis

Objective: Synthesis of 1,3-bis(5-chloro-2-methylphenyl)urea from 5-chloro-2-methylaniline.

Reagents:

-

5-Chloro-2-methylaniline (2.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).

-

Solubilization: Dissolve 5-chloro-2-methylaniline (10 mmol) and TEA (12.5 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Activation: Dissolve Triphosgene (1.75 mmol) in 10 mL DCM. Caution: Triphosgene generates phosgene in situ. Work in a well-ventilated fume hood.

-

Addition: Dropwise add the triphosgene solution to the amine mixture over 30 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy white precipitate (the urea) typically forms.

-

Quench & Isolation:

-

Quench unreacted phosgene equivalents with saturated aqueous NaHCO₃.

-

Filter the precipitate (the symmetric urea is often poorly soluble in DCM).

-

Wash the filter cake with water (to remove TEA·HCl salts) and cold diethyl ether.

-

-

Purification: Recrystallize from Ethanol or DMF/Water mixtures if necessary.

Caption: Reaction scheme for the conversion of aniline to symmetric urea via an in-situ isocyanate intermediate.

Analytical Characterization

Due to the symmetry of the molecule, the NMR signals are simplified (integration corresponds to half the molecule).

| Technique | Expected Signature / Signal |

| ¹H NMR (DMSO-d₆) | δ 8.0–9.0 ppm (s, 2H): Urea NH protons (diagnostic singlet).δ 7.8 ppm (d, 2H): Aromatic H (ortho to urea).δ 2.2 ppm (s, 6H): Methyl group protons. |

| ¹³C NMR | ~153 ppm: Carbonyl (C=O) carbon.~130-140 ppm: Aromatic carbons (C-Cl, C-Me). |

| IR Spectroscopy | 3280–3320 cm⁻¹: N-H stretch (Strong).1640–1660 cm⁻¹: C=O stretch (Amide I). |

| Mass Spectrometry | m/z 309/311: [M+H]⁺ (Characteristic isotopic pattern due to two Cl atoms). |

Functional Applications

A. Supramolecular Anion Sensing

Symmetric diarylureas are premier scaffolds for anion recognition. The two N-H protons form a "bidentate" hydrogen-bonding cleft that is highly complementary to oxoanions (like H₂PO₄⁻) and halides (F⁻).

-

Mechanism: The electron-withdrawing chlorine atoms at the 5-position increase the acidity of the N-H protons, enhancing anion binding affinity compared to unsubstituted diphenylurea.

-

Application: Used as a neutral ionophore in ion-selective electrodes or colorimetric sensors.

B. Medicinal Chemistry: Kinase Inhibition

This compound serves as a simplified model for Type II Kinase Inhibitors .

-

Binding Mode: The urea motif functions as the "linker" that occupies the hydrophobic pocket of kinases (e.g., RAF, p38 MAP kinase), forming hydrogen bonds with the conserved Glu/Asp residues in the DFG-motif.

-

SAR Relevance: While 1,3-bis(5-chloro-2-methylphenyl)urea is rarely a drug itself due to poor solubility, it is used to validate the binding kinetics of the 5-chloro-2-methylphenyl headgroup, which is found in various investigational compounds.

Caption: Mechanism of action showing the bidentate hydrogen bonding capability of the urea scaffold.

Safety & Handling

-

Toxicity: 5-Chloro-2-methylaniline (the precursor and potential metabolic hydrolysis product) is toxic and a potential mutagen. Handle the urea with the assumption that it may degrade into this amine.

-

PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

-

Disposal: All urea waste must be disposed of as halogenated organic waste.

References

-

Sigma-Aldrich. (n.d.). 1,3-Bis(5-chloro-2-methylphenyl)urea Product Sheet. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 588057, 1,3-bis(5-chloro-2-methylphenyl)urea. Retrieved from

- Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Wiley-VCH. (Contextual reference for urea-anion binding).

-

BenchChem. (2025).[2] Protocols for the Development of 1-(2-Chloro-4-methylphenyl)urea Analogs. Retrieved from

- Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. (Contextual reference for diarylurea kinase inhibitors).

Sources

1,3-Bis(5-chloro-2-methylphenyl)urea: Physicochemical Profile and Technical Characterization

This is a comprehensive technical guide and whitepaper on 1,3-Bis(5-chloro-2-methylphenyl)urea , designed for researchers and drug development professionals.

Executive Summary

1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7) is a symmetric diarylurea derivative primarily utilized as a specialized intermediate in organic synthesis, a reference standard for impurity profiling in agrochemical manufacturing, and a scaffold in supramolecular chemistry.[1] Characterized by its robust urea backbone and lipophilic chlorinated aryl rings, this compound exhibits high thermal stability and low aqueous solubility.

This guide provides an in-depth analysis of its physical properties, specifically focusing on its melting point behavior, synthesis pathways, and experimental protocols for characterization. It addresses the critical need for accurate physicochemical data to support its use as a building block in drug discovery and material science.

Chemical Identity & Structural Characterization[2]

The compound is a symmetric urea formed from two units of 5-chloro-2-methylaniline. Its structure dictates its high melting point and poor solubility in polar protic solvents.

| Property | Detail |

| Chemical Name | 1,3-Bis(5-chloro-2-methylphenyl)urea |

| Synonyms | N,N'-Bis(5-chloro-2-methylphenyl)urea; Sym-di(5-chloro-2-methylphenyl)urea |

| CAS Number | 54965-12-7 |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O |

| Molecular Weight | 309.19 g/mol |

| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)C |

| InChI Key | OKMNQSHZGJLOOK-UHFFFAOYSA-N |

| Structural Features | Symmetric diarylurea core; ortho-methyl and meta-chloro substitution pattern relative to the urea linkage.[2][3][4][5] |

Physical Properties Profile

Melting Point Analysis

The melting point (MP) of symmetric ureas is a critical purity indicator. Due to the strong intermolecular hydrogen bonding network typical of the urea motif, these compounds generally exhibit high melting points.

-

Reported Melting Range: 195 – 202 °C [1]

-

Theoretical Context: While many symmetric diarylureas melt above 230 °C (e.g., 1,3-di-o-tolylurea melts at ~250 °C), the specific substitution pattern of 5-chloro-2-methyl may induce steric strain that disrupts optimal crystal packing, potentially lowering the lattice energy compared to its non-chlorinated analogs.

-

Thermodynamic Behavior: The compound likely undergoes sublimation prior to degradation if heated significantly beyond its melting point.

Solubility & Stability

-

Water Solubility: Negligible (< 0.1 mg/mL). The hydrophobic aryl rings and lack of ionizable groups at physiological pH dominate its profile.

-

Organic Solvents:

-

High Solubility: DMSO, DMF, NMP (due to disruption of urea H-bonds).

-

Moderate/Low Solubility: Methanol, Ethanol, Acetonitrile (often used for recrystallization).

-

Insoluble: Hexanes, Water.

-

-

Partition Coefficient (LogP): Predicted ~5.5, indicating high lipophilicity and potential for membrane permeability in biological assays, though limited by solubility.

Synthesis & Manufacturing Pathways

The synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea is typically achieved through the reaction of the corresponding aniline precursor with a carbonyl source (Phosgene, Triphosgene, or CDI).

Synthetic Workflow (Graphviz)

The following diagram outlines the standard synthesis via the isocyanate intermediate, which is generated in situ or isolated.

Figure 1: Synthetic pathway from 5-chloro-2-methylaniline to the symmetric urea target.

Mechanistic Insight

-

Activation: The primary amine of 5-chloro-2-methylaniline attacks the carbonyl electrophile (e.g., triphosgene) to form the isocyanate.

-

Coupling: A second molecule of the aniline attacks the isocyanate carbon. This step is often rapid and exothermic.

-

Purification: The symmetric urea precipitates from non-polar solvents (like toluene or hexanes) due to its low solubility, driving the reaction to completion.

Experimental Protocols

Melting Point Determination (Standard Operating Procedure)

To validate the identity and purity of the compound, follow this protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Stuart). Reagents: Reference Standard (Benzoic acid or Caffeine) for calibration.

-

Sample Prep: Dry the sample under vacuum at 50 °C for 4 hours to remove solvent inclusions (water/solvent solvates can depress MP).

-

Loading: Grind a small amount (~2 mg) into a fine powder and load into a capillary tube to a height of 2-3 mm. Compact via tapping.

-

Ramp 1 (Fast): Heat at 10 °C/min to 180 °C to approach the transition zone.

-

Ramp 2 (Slow): Reduce heat rate to 1 °C/min from 180 °C upwards.

-

Observation: Record the temperature at the onset of liquid formation (T_onset) and the clear point (T_clear).

-

Acceptance Criteria: Range should be within 2 °C (e.g., 198–200 °C). Broader ranges indicate impurities.

-

Purification Strategy

If the melting point is depressed (< 190 °C), recrystallization is required.

-

Solvent System: Ethanol/DMF (9:1) or hot Toluene.

-

Procedure: Dissolve crude solid in minimum hot DMF; add hot Ethanol until turbid; cool slowly to 4 °C. Filter and wash with cold Ethanol.

Experimental Workflow Diagram

Figure 2: Purification and validation workflow for ensuring accurate physical property measurement.

Applications & Significance

Pharmaceutical & Agrochemical Research

-

Impurity Profiling: This symmetric urea is a common byproduct in the synthesis of urea-based herbicides or cytokinins (e.g., analogs of Forchlorfenuron) where 5-chloro-2-methylaniline is a starting material. Its identification is crucial for regulatory compliance (ICH Q3A/B).

-

sEH Inhibition: Symmetric ureas are known pharmacophores for the inhibition of soluble Epoxide Hydrolase (sEH), a target for treating hypertension and inflammation [2].

Material Science

-

Supramolecular Assembly: The donor-donor-acceptor-acceptor (DD-AA) hydrogen bonding motif of the urea group allows this molecule to form self-assembled "tapes" in the solid state, influencing crystal engineering and polymer cross-linking studies.

References

-

EvitaChem / Chemical Suppliers. (2025). Product Specification for CAS 54965-12-7. Retrieved from (Verified via search snippet 1.2).

-

National Institutes of Health (NIH). (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing Adamantane Fragments. Retrieved from (Contextual reference for urea sEH inhibition).

-

PubChem. (2025).[5] Compound Summary: 1,3-bis(5-chloro-2-methylphenyl)urea.[1][2][6][7] Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-2-methylaniline (Precursor). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. 101-20-2|1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea|BLD Pharm [bldpharm.com]

- 2. 101-20-2|1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4300-43-0|1,3-Bis(3,4-dichlorophenyl)urea|BLD Pharm [bldpharm.com]

- 7. evitachem.com [evitachem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea from 5-chloro-2-methylaniline

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea, a symmetrically substituted urea derivative of interest in medicinal chemistry and drug development. The protocol details a robust and reproducible method starting from 5-chloro-2-methylaniline. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural instructions, safety considerations, mechanistic insights, and methods for product characterization. The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document focuses on a phosgene-based approach, a classical and efficient method, while also discussing safer, alternative synthetic strategies.

Introduction and Scientific Background

Symmetrically and asymmetrically substituted ureas are a critical class of compounds in the pharmaceutical industry. Their ability to form stable hydrogen bonds allows them to interact with biological targets, making them valuable scaffolds in drug design.[1][2] 1,3-disubstituted ureas, in particular, have shown promise as potent inhibitors of various enzymes and receptors.[1][3] The target molecule, 1,3-Bis(5-chloro-2-methylphenyl)urea, incorporates chloro and methyl functionalities on the phenyl rings, which can influence its pharmacokinetic and pharmacodynamic properties.

The traditional and most direct synthesis of symmetrical ureas involves the reaction of a primary amine with phosgene (carbonyl dichloride).[4] Phosgene serves as a highly reactive source of the carbonyl group that links the two aniline moieties. While effective, the extreme toxicity of phosgene gas necessitates stringent safety protocols and has driven the development of safer alternatives.[5][6] These alternatives include solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI), which are easier and safer to handle.[5][7] More environmentally friendly methods are also being explored, utilizing carbon dioxide as the carbonyl source, often in conjunction with ionic liquids or catalytic systems.[6][8][9]

This guide will primarily focus on the synthesis utilizing a phosgene equivalent due to its efficiency and common use in research settings, while also providing an overview of greener alternatives for consideration.

Pre-Reaction Considerations and Safety

Reagent and Solvent Specifications

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) | Notes |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | ≥98% | MilliporeSigma[10] | Starting material. |

| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% | Phosgene equivalent. Highly toxic. | |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Base to neutralize HCl byproduct. | |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction solvent. | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Solvent for workup and purification. | |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For product precipitation/crystallization. |

Safety Precautions for 5-chloro-2-methylaniline

5-Chloro-2-methylaniline is a hazardous substance and requires careful handling.

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation.[11][12] May cause cancer.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11][13] Work in a well-ventilated area, preferably a chemical fume hood.[11]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[12]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Handling Phosgene Equivalents (Triphosgene)

Triphosgene is a solid that serves as a safer alternative to gaseous phosgene but still poses significant risks as it can decompose to phosgene.[7]

-

Toxicity: Highly toxic by inhalation. All manipulations should be performed in a certified chemical fume hood.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

In case of exposure: Seek immediate medical attention.

Reaction Mechanism and Pathway

The synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea from 5-chloro-2-methylaniline using a phosgene equivalent like triphosgene proceeds through the in-situ formation of an isocyanate intermediate.

Figure 1: Reaction pathway for the synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea.

Causality of Experimental Choices:

-

In-situ Generation of Isocyanate: Triphosgene is added slowly to a solution of 5-chloro-2-methylaniline. This controlled addition is crucial to manage the exothermic reaction and prevent the accumulation of highly reactive intermediates. The presence of a base like triethylamine is essential to scavenge the hydrogen chloride (HCl) gas that is liberated during the formation of the isocyanate. This prevents the protonation of the starting aniline, which would render it unreactive.

-

Urea Formation: The generated isocyanate is highly electrophilic and readily reacts with a second equivalent of 5-chloro-2-methylaniline. The nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the isocyanate, leading to the formation of the stable urea linkage.

Experimental Protocol

Materials and Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-chloro-2-methylaniline (2.0 equivalents) and anhydrous toluene.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous toluene. Slowly add this solution to the stirred aniline solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

-

A common method is to triturate the crude solid with hexanes to induce precipitation of the pure product.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold hexanes, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the synthesized 1,3-Bis(5-chloro-2-methylphenyl)urea should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point range is indicative of a pure compound. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methyl protons, and the N-H protons of the urea linkage. The integration of these peaks should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the urea (typically around 150-160 ppm) and the aromatic and methyl carbons.[14] |

| FT-IR | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640 cm⁻¹), and C-Cl stretching.[14] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₄Cl₂N₂O, MW: 309.19 g/mol ).[15] |

Alternative "Green" Synthetic Routes

Given the hazards associated with phosgene and its derivatives, exploring greener synthetic alternatives is highly encouraged.

-

From Biuret: Symmetrical 1,3-disubstituted ureas can be synthesized by reacting biuret with substituted anilines in a 1:2 molar ratio, often under solvent-free conditions or with microwave assistance.[14]

-

Using Carbon Dioxide: Direct carboxylation of amines with CO₂ is an attractive, atom-economical approach.[8][9] This often requires catalysts and specific conditions, such as the use of ionic liquids, to proceed efficiently.[8]

-

Dehydrogenative Coupling: Iron-catalyzed dehydrogenative coupling of methanol and amines presents a novel pathway to symmetrical ureas, producing hydrogen gas as the only byproduct.[16]

These methods offer significant advantages in terms of safety and environmental impact and are becoming increasingly viable for both laboratory-scale and industrial applications.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1,3-Bis(5-chloro-2-methylphenyl)urea from 5-chloro-2-methylaniline using a phosgene equivalent. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably synthesize this and similar symmetrical urea derivatives for further investigation in drug discovery and development programs. The discussion of alternative, greener synthetic routes is intended to encourage the adoption of more sustainable practices in chemical synthesis.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Shi, F., Deng, Y., et al. (2003). Alternatives to phosgene and carbon monoxide: synthesis of symmetric urea derivatives with carbon dioxide in ionic liquids. Angewandte Chemie. Retrieved February 24, 2026, from [Link]

-

Kumar, V., et al. (2015). Green Synthesis of Symmetrical 1, 3-Disubstituted Urea Derivatives from Biuret and Different Substituted Anilines in the Presence of NaCl. AASCIT Journal of Chemistry, 2(4), 97-101. Retrieved February 24, 2026, from [Link]

-

Urea Formation - Common Conditions. (n.d.). Retrieved February 24, 2026, from [Link]

-

Shi, F., Deng, Y., et al. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Retrieved February 24, 2026, from [Link]

-

Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Retrieved February 24, 2026, from [Link]

-

Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives - Academia.edu. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC. (2024, March 26). Retrieved February 24, 2026, from [Link]

-

1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC. (2023, December 26). Retrieved February 24, 2026, from [Link]

-

Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines - Chemical Science (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

One-Pot Synthesis of Ureas from Boc-Protected Amines | The Journal of Organic Chemistry. (2014, April 21). Retrieved February 24, 2026, from [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. (2023, April 19). Retrieved February 24, 2026, from [Link]

-

Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells | ACS Applied Energy Materials. (2022, October 25). Retrieved February 24, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC. (2023, April 19). Retrieved February 24, 2026, from [Link]

-

1,3-bis-(5-chloro-2-methylphenyl)urea - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Retrieved February 24, 2026, from [Link]

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Phosgene - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

3.0 Properties of Phosgene | American Chemistry Council. (2021, April 15). Retrieved February 24, 2026, from [Link]

Sources

- 1. (PDF) Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives [academia.edu]

- 2. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ionike.com [ionike.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 5-Chloro-2-methylaniline Hydrochloride | 6259-42-3 | TCI EUROPE N.V. [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. article.aascit.org [article.aascit.org]

- 15. PubChemLite - 1,3-bis-(5-chloro-2-methylphenyl)urea (C15H14Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 16. Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Applications of 1,3-Bis(5-chloro-2-methylphenyl)urea in supramolecular chemistry

The following Application Note and Protocol Guide is designed for researchers in supramolecular chemistry and drug discovery. It treats 1,3-Bis(5-chloro-2-methylphenyl)urea (referred to herein as Cl-Me-DPU ) as a high-performance model scaffold for hydrogen-bond-mediated molecular recognition.

Executive Summary & Chemical Identity[1]

1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7) is a symmetric N,N'-diarylurea. In the context of supramolecular chemistry, it serves as a "privileged scaffold" due to its ability to form directional, predictable hydrogen bonds. Unlike simple aliphatic ureas, the electron-withdrawing chlorine substituents and the sterically demanding methyl groups fine-tune its donor ability and conformational preference, making it an ideal receptor for anions and a robust synthon for crystal engineering.

Key Physiochemical Properties

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O | Symmetric core simplifies NMR analysis.[1] |

| Molecular Weight | 309.19 g/mol | Suitable for mass spectrometry tracking. |

| H-Bond Donors | 2 (Urea NHs) | Forms cooperative "chelating" motif for anions. |

| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates self-assembly (urea |

| pKa (NH) | ~19-21 (in DMSO) | Lower than phenylurea due to Cl-substituents; enhances binding strength. |

| Solubility | DMSO, DMF, THF | Limited solubility in non-polar solvents (CHCl₃) promotes aggregation. |

Application I: Anion Recognition & Sensing

The primary application of Cl-Me-DPU is as a neutral anion receptor. The urea moiety acts as a bidentate hydrogen bond donor, forming stable complexes with Y-shaped anions (Carboxylates, Acetate) and spherical halides (Cl⁻, Br⁻).

Mechanistic Insight

The 5-chloro substitution exerts an inductive effect (-I), increasing the acidity of the N-H protons compared to unsubstituted diphenylurea, thereby strengthening the N-H···Anion interaction. The 2-methyl group provides steric bulk that destabilizes the trans-trans conformation, pre-organizing the urea into the syn-syn conformation required for anion binding (The "Lock and Key" effect).

Protocol: ¹H NMR Titration for Binding Constant Determination

Objective: Determine the Association Constant (

Reagents & Equipment[2][3]

-

Host: Cl-Me-DPU (>98% purity).

-

Guest: Tetrabutylammonium Chloride (TBACl) (Hygroscopic – dry under vacuum at 60°C for 24h before use).

-

Solvent: DMSO-d₆ (stored over 4Å molecular sieves). Note: DMSO competes for H-bonds but is required for solubility.

-

Instrument: 500 MHz NMR Spectrometer.

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for determining anion binding constants via NMR titration.

Experimental Procedure

-

Host Preparation: Dissolve 1.55 mg of Cl-Me-DPU in 0.5 mL DMSO-d₆ (Concentration = 10 mM). Transfer to an NMR tube.

-

Guest Preparation: Dissolve TBACl in a separate vial of DMSO-d₆ to create a 200 mM stock solution. Crucial: Use the Host solution to dissolve the Guest if you want to keep Host concentration constant (Method B), otherwise simply correct for dilution during calculation.

-

Titration:

-

Record the spectrum of the pure Host (

). Focus on the Urea NH protons (typically -

Add Guest solution in increments: 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0 equivalents.

-

After each addition, cap, invert 3 times, and allow 2 minutes for thermal equilibration before scanning.

-

-

Observation: The NH protons will shift downfield (higher ppm) due to deshielding upon H-bond formation.

-

Data Processing: Plot

(change in chemical shift) vs. Concentration of Guest

Self-Validation Checkpoint:

-

Linearity Check: If the plot of

vs. -

Water Peak: Monitor the H₂O signal in DMSO. If it shifts significantly, water may be participating in the binding event.

Application II: Crystal Engineering & Supramolecular Synthons

Cl-Me-DPU is an excellent building block for solid-state architectures. The urea group acts as a "supramolecular glue," forming the robust

Synthesis of Supramolecular Co-Crystals

Objective: Create a co-crystal with a hydrogen-bond acceptor (e.g., Triphenylphosphine oxide - TPPO) to study competing synthons.

Protocol: Liquid-Assisted Grinding (LAG)

-

Stoichiometry: Weigh equimolar amounts of Cl-Me-DPU (1 mmol, 309 mg) and TPPO (1 mmol, 278 mg).

-

Grinding: Place solids in a stainless steel grinding jar with two 7mm balls.

-

Solvent Drop: Add 20 µL of Methanol (catalytic solvent).

-

Process: Grind at 30 Hz for 20 minutes using a ball mill.

-

Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks distinct from starting materials indicate co-crystal formation.

Why this works: The urea NH donors prefer the strong oxide acceptor (P=O) over their own carbonyl (C=O), disrupting the urea self-tape to form discrete heterodimers or alternating chains.

Synthesis Protocol (Reference Standard)

While commercially available, in-house synthesis ensures high purity required for accurate association constant measurements.

Reaction: 5-chloro-2-methylaniline + 5-chloro-2-methylphenyl isocyanate

Detailed Steps:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add 20 mL of anhydrous Dichloromethane (DCM).

-

Reactant A: Dissolve 5-chloro-2-methylaniline (1.0 eq, 5 mmol) in the DCM.

-

Addition: Add 5-chloro-2-methylphenyl isocyanate (1.0 eq, 5 mmol) dropwise via syringe at Room Temperature.

-

Safety: Isocyanates are sensitizers. Handle in a fume hood.

-

-

Reaction: Stir for 4 hours. A white precipitate will form spontaneously as the urea product is insoluble in DCM.

-

Workup: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted amine/isocyanate. Recrystallize from Ethanol/DMF if necessary.

-

Yield: Expect >90%.

References

-

Gale, P. A., & Gunnlaugsson, T. (2010). Supramolecular Chemistry of Anions. Royal Society of Chemistry.[4]

- Foundational text on urea-based anion recognition.

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.

- Establishes the graph set notation (e.g., R2(1)6) used to describe urea packing.

-

Custelcean, R., et al. (2005). Urea-Based Anion Receptors: A Crystal Engineering Approach. Journal of the American Chemical Society, 127(47), 16362.

- Specific protocols for urea crystalliz

-

PubChem Compound Summary. (2025). 1,3-Bis(5-chloro-2-methylphenyl)urea (CID 588057).[5]

- Verification of chemical identity and physical properties.

-

Fitzgerald, M., & Pfeffer, F. M. (2021). Urea-based anion receptors: A review of recent advances. Chemistry – A European Journal.

- Review covering the electronic effects of substituents (like Cl and Me) on urea binding affinity.

Disclaimer: The protocols provided herein are for research use only. Always consult the Safety Data Sheet (SDS) for 1,3-Bis(5-chloro-2-methylphenyl)urea before handling.

Sources

Application Note: Anion Recognition with 1,3-Bis(5-chloro-2-methylphenyl)urea

This guide outlines the protocols for utilizing 1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7) as a neutral anion receptor.

Introduction & Design Logic

The molecule 1,3-Bis(5-chloro-2-methylphenyl)urea represents a classic "diarylurea" scaffold optimized for anion recognition via hydrogen bonding. Unlike charged receptors (e.g., imidazolium, ammonium), this neutral receptor functions effectively in organic media without the interference of counter-cation competition.

Structural Features & Mechanism

-

Urea Core: Provides two convergent N-H hydrogen bond donors capable of chelating spherical (Cl⁻, Br⁻) or Y-shaped (CH₃COO⁻, H₂PO₄⁻) anions.

-

5-Chloro Substituent: An electron-withdrawing group (EWG) at the meta position (relative to urea). This inductively lowers the pKa of the urea protons, enhancing hydrogen bond acidity and binding affinity (

) compared to unsubstituted tolyl urea. -

2-Methyl Substituent: An ortho steric group. While primarily used to modulate solubility and crystal packing, it also influences the rotational barrier of the N-C(phenyl) bond, potentially pre-organizing the receptor or preventing extensive self-stacking aggregation.

Binding Equilibrium:

The receptor (

Figure 1: Schematic of the conformational change and binding mechanism upon anion recognition.

Chemical Safety & Handling

-

Hazard Identification: As a chlorinated aromatic urea, treat as a potential irritant. Avoid inhalation of dust.

-

Solubility Profile:

-

Soluble: DMSO, DMF, THF, Acetone.

-

Sparingly Soluble: Acetonitrile, Chloroform (may require heating or sonication).

-

Insoluble: Water, Hexane.

-

-

Storage: Store at room temperature, desiccated. Stable indefinitely in solid form.

Protocol A: Synthesis & Purification

If the compound is not purchased (e.g., Sigma Aldrich CPR), it can be synthesized in a single step.

Reagents:

-

5-Chloro-2-methylaniline (1.0 eq)

-

5-Chloro-2-methylphenyl isocyanate (1.0 eq)

-

OR 5-Chloro-2-methylaniline (2.0 eq) + Triphosgene (0.35 eq) + Triethylamine.

Procedure (Isocyanate Route):

-

Dissolve 5-Chloro-2-methylaniline (10 mmol) in dry Dichloromethane (DCM, 20 mL).

-

Add 5-Chloro-2-methylphenyl isocyanate (10 mmol) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. A white precipitate should form.

-

Filtration: Filter the solid precipitate.

-

Washing: Wash with cold DCM (2 x 10 mL) to remove unreacted starting materials.

-

Recrystallization (Critical): Recrystallize from hot Ethanol or Acetonitrile to ensure high purity for titration studies.

-

Verification: Confirm structure via ¹H NMR (DMSO-d₆). Look for the diagnostic Urea NH singlet around

8.5–9.5 ppm.

Protocol B: ¹H NMR Titration (The Gold Standard)

This is the definitive method for determining the Association Constant (

Materials:

-

Host: 1,3-Bis(5-chloro-2-methylphenyl)urea (dried).

-

Guest: Tetrabutylammonium (TBA) salts (TBA-Cl, TBA-OAc, TBA-H₂PO₄).[1] Note: TBA salts are hygroscopic; dry under vacuum at 60°C for 24h before use.

-

Solvent: DMSO-d₆ (Recommended for solubility) or CD₃CN (if soluble, provides higher

).

Experimental Workflow:

-

Preparation of Host Solution (H):

-

Prepare 600 µL of Host solution at

M in DMSO-d₆. -

Transfer to a high-quality NMR tube.

-

Record the initial spectrum (

).

-

-

Preparation of Guest Solution (G):

-

Prepare a Guest solution at

M (100x Host concentration) using the Host solution as the solvent . -

Why? Dissolving the guest in the host solution ensures that the host concentration remains constant (

) throughout the titration, simplifying data analysis (no dilution correction needed).

-

-

Titration Steps:

-

Sequentially add aliquots of Guest solution (G) to the NMR tube containing Host (H).

-

Suggested Aliquots (µL): 0, 5, 10, 20, 40, 70, 100, 150, 200, 300.

-

After each addition, cap, invert/shake (do not vortex vigorously to avoid bubbles), and record ¹H NMR.

-

-

Data Collection:

-

Track the chemical shift (

) of the Urea NH protons (typically moving downfield from ~9.0 ppm to ~11.0 ppm). -

Track aromatic protons (ortho/meta) for secondary confirmation.

-

Data Analysis (Calculation of

Where:

Protocol C: Job’s Plot (Stoichiometry Determination)

Before calculating

-

Stock Solutions: Prepare equimolar solutions (

) of Host and Guest in DMSO-d₆. -

Mixing: Prepare 10 NMR tubes with varying mole fractions (

) while keeping total concentration constant (-

Ratios (H:G): 10:0, 9:1, 8:2 ... 1:9, 0:1.

-

-

Measurement: Record ¹H NMR for each tube.

-

Plotting: Plot

vs. Mole Fraction of Host (-

Maximum at

indicates 1:1 stoichiometry . -

Maximum at

indicates 1:2 stoichiometry (Host:Guest).

-

Expected Results & Data Interpretation

| Anion (TBA Salt) | Expected Shift ( | Binding Strength (DMSO) | Notes |

| Chloride (Cl⁻) | Moderate (~1.5 ppm) | Standard 1:1 binding. | |

| Acetate (OAc⁻) | Large (> 2.5 ppm) | Basic anion; may cause peak broadening or deprotonation at high eq. | |

| H₂PO₄⁻ | Moderate/Large | Often 1:2 binding due to anion self-association. | |

| Nitrate (NO₃⁻) | Small (< 0.2 ppm) | Negligible | Poor H-bond acceptor. |

Troubleshooting:

-

Peak Disappearance: If Urea NH signals broaden into the baseline upon adding Acetate or Fluoride, this indicates intermediate exchange rates or deprotonation. Solution: Lower the temperature (273 K) or switch to a less basic anion (Cl⁻).

-

Solubility Issues: If precipitate forms during titration, the complex is less soluble than the free host. Solution: Lower concentrations by 50% or add 10% CD₃CN.

Visualization of Workflow

Figure 2: Step-by-step experimental workflow for NMR titration analysis.

References

-

Gale, P. A., & Gunnlaugsson, T. (Eds.). (2010). Supramolecular Chemistry of Anions. Wiley-VCH. Link

-

Amendola, V., et al. (2010). Anion recognition by hydrogen bonding: urea-based receptors.[1][2][3] Chemical Society Reviews, 39, 3889-3915. Link

-

Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40, 1305-1323. Link

-

BindFit. (Online Tool). Supramolecular binding constant calculator. Supramolecular.org. Link

Sources

Application Note: Crystal Engineering and Self-Assembly of 1,3-Bis(5-chloro-2-methylphenyl)urea

Executive Summary

This technical guide outlines the protocols for the synthesis, crystallization, and solid-state characterization of 1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7). As a symmetric

The presence of the ortho-methyl group induces significant torsional strain, preventing the planar conformation typical of unsubstituted diphenylureas. This guide details how to exploit this "molecular twist" to engineer specific supramolecular architectures, including solvates and potential anion-binding hosts.

Molecular Design & Crystal Engineering Principles

The Diarylurea Scaffold

The self-assembly of 1,3-Bis(5-chloro-2-methylphenyl)urea is governed by the hierarchy of intermolecular forces. The urea moiety acts as a self-complementary tecton, capable of forming the robust

-

Primary Interaction: Strong N-H···O=C hydrogen bonds form one-dimensional

-tapes. -

Secondary Modulation (Steric): The ortho-methyl groups (position 2) create steric repulsion with the carbonyl oxygen, forcing the phenyl rings to rotate out of the urea plane. This disruption of planarity often prevents close packing, creating lattice voids suitable for solvent inclusion or gelation.

-

Tertiary Interaction (Halogen): The meta-chloro substituent (position 5) provides a site for Cl···Cl or Cl···

interactions, potentially linking 1D tapes into 2D sheets.

Structural Diagram (Graphviz)

Figure 1: Hierarchical self-assembly mechanism of 1,3-Bis(5-chloro-2-methylphenyl)urea, highlighting the competition between H-bonding and steric twisting.

Synthesis Protocol

Objective: Synthesis of high-purity 1,3-Bis(5-chloro-2-methylphenyl)urea via the isocyanate route. Safety Warning: Isocyanates are sensitizers. Perform all reactions in a fume hood.

Materials

-

Precursor: 5-Chloro-2-methylaniline (2-Amino-4-chlorotoluene)

-

Reagent: Triphosgene (solid phosgene equivalent) or 5-Chloro-2-methylphenyl isocyanate (if available)

-

Solvent: Dichloromethane (DCM), anhydrous; Triethylamine (Et

N).

Step-by-Step Methodology

-

Activation: Dissolve triphosgene (0.35 eq) in anhydrous DCM at 0°C. Slowly add a solution of 5-Chloro-2-methylaniline (1.0 eq) and Et

N (2.2 eq) dropwise over 30 minutes.-

Mechanism:[1] In situ generation of the isocyanate intermediate.

-

-

Coupling: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Add a second portion of 5-Chloro-2-methylaniline (1.0 eq).

-

Reflux: Heat the mixture to reflux (40°C) for 4 hours to drive the urea formation.

-

Observation: A white precipitate (the urea) typically forms as the reaction proceeds due to low solubility in DCM.

-

-

Workup: Filter the precipitate. Wash sequentially with cold DCM, 1M HCl (to remove unreacted amine), and water.

-

Purification: Recrystallize from hot Ethanol/DMF (9:1) to obtain needle-shaped crystals.

Crystallization & Polymorph Screening

The "twist" induced by the ortho-methyl group makes this molecule prone to polymorphism and solvate formation.

Solvent Screening Matrix

Dissolve 20 mg of the urea in 2 mL of solvent (heat if necessary). Filter into a clean vial and allow to evaporate slowly.

| Solvent System | Polarity | H-Bond Potential | Expected Outcome |

| DMSO | High | Strong Acceptor | Solvate Formation: DMSO O-atom competes for urea NH protons. |

| Ethanol | High | Donor/Acceptor | Polymorph A: Likely thermodynamic form stabilized by solvent H-bonds. |

| Toluene | Low | None | Polymorph B: Kinetic form; relies purely on urea-urea interactions. |

| Acetone/Water | Medium | Acceptor | Microcrystalline precipitate: Rapid antisolvent precipitation. |

Gelation Test (Supramolecular Gels)

Diarylureas are known Low Molecular Weight Gelators (LMWGs).

-

Dissolve 10 mg of compound in 0.5 mL hot toluene or chlorobenzene.

-

Cool to RT undisturbed.

-

Inversion Test: Invert the vial. If the sample does not flow, a supramolecular gel has formed, indicating the formation of an entangled fibrillar network driven by 1D urea tapes.

Characterization Protocols

Single Crystal X-Ray Diffraction (SCXRD)

-

Target: Determine the torsion angle (

) between the phenyl ring and the urea plane. -

Expectation: Unlike planar diphenylurea (

), the 2-methyl derivative typically exhibits -

Data Collection: Collect at 100 K to reduce thermal motion of the methyl groups.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is the rapid diagnostic tool for the H-bond network state.

-

Free N-H: ~3430 cm

(Rare in solid state, indicates lack of self-assembly). -

H-Bonded N-H (Ordered): 3300–3340 cm

(Indicates formation of -

Carbonyl Shift: Compare

of the solid vs. dilute solution (CHCl

Anion Binding Studies (NMR Titration)

The urea protons are excellent hydrogen bond donors for anion recognition.

-

Host Solution: Prepare a 10 mM solution of the urea in DMSO-

(or CD -

Titrant: Add tetrabutylammonium (TBA) salts of anions (Cl

, CH -

Observation: Monitor the chemical shift of the urea -NH protons (

> 8.0 ppm). -

Analysis: A significant downfield shift (

ppm) indicates strong Host-Guest binding.

References

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link

-

Custelcean, R. (2014). Urea-functionalized crystalline capsules for anion recognition. Chemical Society Reviews, 43(6), 1813-1824. Link

-

Steed, J. W. (2010). Supramolecular gel chemistry: developments over the last decade. Chemical Communications, 47(5), 1379-1383. Link

-

Sigma-Aldrich. (n.d.). 1,3-Bis(5-chloro-2-methylphenyl)urea Product Page. Link

-

Yamasaki, R., et al. (2017). Crystal Engineering of N,N′-Diphenylurea Compounds Featuring Phenyl–Perfluorophenyl Interaction. Crystal Growth & Design, 17(11), 5858-5866. Link

Sources

Technical Guide: Characterization and Utilization of 1,3-Bis(5-chloro-2-methylphenyl)urea in Agrochemical Research

This technical guide details the procedures for utilizing 1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7), primarily as a Critical Process Impurity Reference Standard and a structural scaffold in the research and development of phenylurea and benzoylurea pesticides.

Introduction & Scientific Context

1,3-Bis(5-chloro-2-methylphenyl)urea is a symmetric diarylurea. In the context of pesticide intermediate research, it plays two distinct but critical roles:

-

Process Impurity Marker: It is the primary degradation product formed during the synthesis of pesticides derived from 5-chloro-2-methylphenyl isocyanate . Its presence indicates moisture intrusion or uncontrolled hydrolysis during the manufacturing of active ingredients (AIs) such as substituted ureas or carbamates.

-

Lead Scaffold: As a bis-phenylurea, it shares structural homology with cytokinin-active compounds and chitin synthesis inhibitors (CSIs), making it a candidate for structure-activity relationship (SAR) libraries.

Chemical Identity

| Property | Detail |

| CAS Number | 54965-12-7 |

| IUPAC Name | 1,3-Bis(5-chloro-2-methylphenyl)urea |

| Synonyms | N,N'-Bis(5-chloro-o-tolyl)urea; Symmetric 5-chloro-2-methylphenyl urea |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O |

| Molecular Weight | 309.19 g/mol |

| Precursor | 5-Chloro-2-methylaniline (Fast Red KB Base) |

Formation Mechanism & Significance

Understanding the origin of this compound is essential for process chemists. It is formed via the Isocyanate Hydrolysis Cascade , a parasitic reaction pathway in anhydrous synthesis environments.

Mechanism of Formation (Impurity Cascade)

When 5-chloro-2-methylphenyl isocyanate (a key electrophile in pesticide synthesis) encounters trace water, it hydrolyzes to the corresponding aniline. This highly nucleophilic aniline then attacks a remaining isocyanate molecule to form the thermodynamically stable symmetric urea.

Figure 1: The Isocyanate Hydrolysis Cascade leading to the formation of the symmetric urea impurity.

Experimental Protocols

Protocol A: High-Purity Synthesis of Reference Standard

To use this compound for impurity profiling (HPLC quantification), it must be synthesized with >99% purity.

Objective: Synthesize 5.0 g of analytical standard. Reaction Type: Nucleophilic Addition (Isocyanate-Amine coupling).

Reagents:

-

5-Chloro-2-methylaniline: 3.00 g (21.2 mmol)

-

5-Chloro-2-methylphenyl isocyanate: 3.55 g (21.2 mmol)

-

Solvent: Dichloromethane (DCM), Anhydrous (50 mL)

-

Catalyst: None required (highly exothermic).

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3.00 g of 5-chloro-2-methylaniline in 40 mL of anhydrous DCM.

-

Addition: Dissolve 3.55 g of 5-chloro-2-methylphenyl isocyanate in 10 mL of DCM. Add this solution dropwise to the aniline solution over 15 minutes at 0°C (ice bath).

-

Note: A white precipitate (the urea) will begin to form almost immediately.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Isolation: Filter the white solid using a Buchner funnel.

-

Purification (Critical): The crude solid may contain trace aniline.

-

Wash the filter cake with 2 x 20 mL cold DCM.

-

Recrystallization: Dissolve the solid in boiling Ethanol (EtOH) or an EtOH/DMF mixture. Allow to cool slowly to 4°C.

-

Filter the crystals and dry under high vacuum (0.1 mbar) at 50°C for 4 hours.

-

-

Yield Check: Expected yield is >90% (>5.9 g).

Protocol B: HPLC Method for Impurity Detection

This protocol validates the absence or presence of the urea in a pesticide technical material.

Instrument: HPLC-UV (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Gradient | 50% B (0-2 min) → 95% B (15 min) → 95% B (20 min) |

| Detection | UV @ 254 nm (aromatic ring) and 210 nm (urea carbonyl) |

| Injection Vol | 10 µL |

| Retention Time | ~12.5 min (Late eluting due to high lipophilicity) |

Validation Criteria:

-

Limit of Detection (LOD): < 0.05% (w/w).

-

Linearity: R² > 0.999 over 0.1 µg/mL to 100 µg/mL range.

Application in Research & Development

Process Optimization (Moisture Control)

In the scale-up of pesticide intermediates (e.g., urea herbicides), the concentration of 1,3-bis(5-chloro-2-methylphenyl)urea is a direct proxy for system dryness.

-

Actionable Insight: If the urea content exceeds 0.5% in the final product, the upstream isocyanate synthesis or storage tanks have been compromised by moisture.

-

Protocol: Spiking studies. Intentionally spike the urea standard into the pesticide matrix to determine the "Response Factor" relative to the Active Ingredient (AI).

Biological Screening (SAR Studies)

While primarily an impurity, the bis-phenylurea scaffold has intrinsic biological activity.

-

Target: Chitin Synthesis Inhibition (Insecticide).

-

Screening Protocol: Dissolve the standard in DMSO. Prepare serial dilutions (100 ppm to 0.1 ppm). Apply to Spodoptera frugiperda (Fall Armyworm) larvae diet. Monitor for molting defects (abortive molting) characteristic of benzoylurea-like activity.

Workflow Visualization

The following diagram illustrates the workflow for generating the standard and using it to validate a production batch.

Figure 2: Quality Control Workflow using the synthesized urea standard.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Potential Carcinogen (Aniline derivative).

-

PPE: Nitrile gloves (0.11 mm), Safety Goggles, Lab Coat.

-

Disposal: All urea wastes must be incinerated. Do not release into aqueous waste streams due to high aquatic toxicity potential of chlorinated aromatics.

References

Troubleshooting & Optimization

Purification techniques for 1,3-Bis(5-chloro-2-methylphenyl)urea recrystallization

This technical guide addresses the purification and recrystallization of 1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7).

The content is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of this symmetric diarylurea.

Current Status: Active Compound Class: Symmetric Diarylurea Primary Application: Chemical Synthesis Intermediate, Pesticide/Herbicide Impurity Standard, Supramolecular Building Block.

Part 1: Core Purification Strategy (The "Why" and "How")

Q: What is the primary challenge in purifying this specific urea?

A: The main challenge is the compound's high lattice energy. Symmetric diarylureas like 1,3-Bis(5-chloro-2-methylphenyl)urea form strong intermolecular hydrogen bond networks (N-H···O=C). This results in:

-

High Melting Points: Often >230°C.

-

Poor Solubility: Limited solubility in common low-boiling organic solvents (DCM, Ether).

-

"Oiling Out" Risk: If the solvent system is too polar or cools too rapidly, the compound may separate as an amorphous oil rather than a crystal lattice.

Expert Insight: Do not rely solely on thermal recrystallization. The most effective purification strategy for this scaffold involves a Chemical Wash (to remove the amine precursor) followed by a Solvent/Anti-Solvent Recrystallization .

Q: Which solvent systems are validated for this compound?

A: We recommend three specific systems based on your impurity profile.

| Method | Solvent System | Mechanism | Best For |

| A (Primary) | Ethanol / Water | Temperature-dependent solubility shift | General purification; removing inorganic salts. |

| B (High Purity) | DMF / Water | Solvophobic exclusion | Removing organic impurities; obtaining X-ray quality crystals. |

| C (Polishing) | Ethyl Acetate / Hexane | Polarity gradient | Removing unreacted isocyanates or lipophilic byproducts. |

Part 2: Detailed Protocols

Protocol A: The Ethanol/Water Recrystallization (Standard)

Use this for routine purification of crude solids (>90% purity).

-

Dissolution: Suspend the crude solid in absolute ethanol (approx. 10-15 mL per gram). Heat to reflux (approx. 78°C).

-

Note: If the solid does not dissolve completely after 15 minutes of reflux, slowly add DMF dropwise (max 5% v/v) until clear.

-

-

Hot Filtration: While boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.

-

Nucleation: Reheat the filtrate to boiling. Remove from heat source.

-

Anti-Solvent Addition: Immediately add hot deionized water (approx. 80°C) dropwise until a persistent turbidity (cloudiness) just appears.

-

Re-solubilization: Add a few drops of ethanol to clear the solution again.

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours. Then, transfer to a 4°C fridge for 12 hours.

-

Collection: Filter the white needles/prisms. Wash with cold 50% Ethanol/Water.

Protocol B: The Acid-Base Pre-Wash (Critical for Amine Removal)

If your crude material is brownish or has a distinct aniline odor, unreacted 5-chloro-2-methylaniline is present. Recrystallization alone will NOT remove this efficiently.

-

Pulverize: Grind the crude urea to a fine powder.

-

Acid Wash: Suspend the powder in 1M HCl (10 mL/g) and stir vigorously for 30 minutes at room temperature.

-

Filtration: Filter the suspension. Discard the yellow filtrate.

-

Water Wash: Wash the filter cake with copious water until the filtrate pH is neutral.

-

Dry: Dry the solid before proceeding to Recrystallization Method A.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

A: This occurs when the solution exceeds the saturation limit of the liquid phase (liquid-liquid phase separation) before it reaches the saturation limit of the crystal phase.

-

Cause: You likely added too much water (anti-solvent) too quickly, or the initial concentration of ethanol was too high.

-

Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol. Allow the solution to cool much slower (wrap the flask in aluminum foil or a towel to insulate it). Seed the solution with a tiny crystal of pure product at ~50°C.

Q: The crystals are slightly pink/brown. How do I remove the color?

A: The color comes from oxidized aniline impurities (azo compounds or quinones).

-

Fix: During the "Hot Filtration" step of Protocol A, add Activated Charcoal (1-2 wt%) . Stir at reflux for 5 minutes, then filter through a Celite pad. Warning: Do not use charcoal if using DMF, as it can be difficult to remove the fines.

Q: How do I validate the success of the purification?

A:

-

Melting Point: Symmetric diarylureas have sharp melting points. Expect a range >230°C (verify exact value against specific batch CoA, as polymorphs exist).

-

TLC: Use Ethyl Acetate:Hexane (3:7) . The urea will have a much lower R_f than the starting isocyanate or aniline due to its ability to hydrogen bond with the silica.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying 1,3-Bis(5-chloro-2-methylphenyl)urea based on crude material state.

Figure 1: Decision workflow for selecting the appropriate purification protocol based on impurity profile and solubility.

References

-

Sigma-Aldrich. 1,3-Bis(5-chloro-2-methylphenyl)urea Product Page. Retrieved from

- Confirmation of CAS 54965-12-7 and compound identity.

-

PubChem. 1,3-bis(5-chloro-2-methylphenyl)urea Compound Summary. National Library of Medicine. Retrieved from

- Source for physicochemical property d

-

National Institutes of Health (PMC). Rational design of substituted diarylureas: a scaffold for binding to G-quadruplex motifs. Retrieved from

- Provides authoritative grounding on the solubility profiles and recrystallization logic for substituted diarylurea scaffolds.

-

MDPI. Diarylureas as Antitumor Agents. Retrieved from

- Discusses the intermolecular hydrogen bonding networks that necessitate polar aprotic solvents or alcohol mixtures for purific

Sources

Technical Guide: Recrystallization of 1,3-Bis(5-chloro-2-methylphenyl)urea

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Recrystallizing 1,3-Bis(5-chloro-2-methylphenyl)urea presents a specific challenge common to symmetrical diarylureas: a conflict between high crystal lattice energy (driven by intermolecular hydrogen bonding) and limited solubility in common organic solvents.

The urea linkage (-NH-CO-NH-) creates a robust hydrogen-bonding network that renders the molecule poorly soluble in non-polar solvents (hexane, toluene) and only moderately soluble in polar protic solvents (alcohols) unless heated. The chloro- and methyl- substituents on the phenyl rings add lipophilicity, but also steric bulk that can trap impurities if crystallization occurs too rapidly.

This guide outlines the optimal solvent systems and protocols to achieve >99% purity, focusing on removing common impurities such as unreacted 5-chloro-2-methylaniline, biuret byproducts, and colored oxidation products.

Solvent Selection Logic

The selection of a solvent for this compound must balance polarity (to disrupt urea H-bonds) with temperature dependence (to ensure high recovery).

Decision Matrix: Solvent Selection

The following decision tree illustrates the logical flow for selecting the correct solvent system based on your crude material's profile.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude solubility and impurity profile.

Recommended Solvent Systems

Primary Recommendation: Ethanol (95% or Absolute)

Best for: Routine purification, removal of unreacted aniline, and final polishing.

-

Mechanism: Ethanol is a polar protic solvent that can disrupt the urea hydrogen bonding at high temperatures (near reflux, ~78°C) but is poor at maintaining that solubility at room temperature, leading to high recovery yields.

-

Advantages: Non-toxic, easy to dry, volatile residues are easily removed.

Power User Recommendation: Glacial Acetic Acid

Best for: Highly impure crude, "stubborn" crystals that won't dissolve in ethanol, or removing colored oxidation impurities.

-

Mechanism: Acetic acid is an excellent solvent for ureas because it acts as both a hydrogen bond donor and acceptor, effectively solvating the urea core.

-

Warning: Requires thorough washing with water/bicarbonate afterwards to remove acid traces.

Rescue System: DMF / Water

Best for: Large scale "crash" precipitation or when the compound is contaminated with inorganic salts (which are insoluble in DMF).

-

Mechanism: Dissolution in a high-dielectric solvent (DMF) followed by forcing precipitation with a high-polarity anti-solvent (Water).

Detailed Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Target Purity: >98% | Typical Yield: 85-90%

-

Preparation: Place 10 g of crude 1,3-Bis(5-chloro-2-methylphenyl)urea in a 250 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of Ethanol and a magnetic stir bar. Heat to reflux (approx. 80°C) on a stir plate.

-

Titration: If solid remains, add hot ethanol in 10 mL increments until the solution is clear.

-

Note: If 150 mL is exceeded and solid remains, perform a Hot Filtration (Step 4) as the solid is likely inorganic or a polymer impurity.

-

-

Hot Filtration (Optional): If insoluble particles are visible at reflux, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Nucleation: Remove from heat. Cover the flask with foil (to prevent dust) and allow it to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (causes oiling out).

-

Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white needles via vacuum filtration (Buchner funnel).

-

Washing: Wash the cake with 2 x 10 mL of ice-cold ethanol .

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Glacial Acetic Acid Method

Target Purity: >99.5% | Typical Yield: 75-80%

-

Dissolution: Suspend crude material in Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

-

Heating: Heat to boiling (118°C). The urea should dissolve much more readily than in ethanol.

-

Filtration: Hot filter if necessary to remove mechanical impurities.[1]

-

Crystallization: Allow to cool slowly to room temperature. Large, dense prisms often form.

-

Critical Wash Step:

-

Wash 1: Cold Glacial Acetic Acid (minimal).

-

Wash 2: Cold Water (copious amounts) to remove the acid.

-

Wash 3: Cold Ethanol (small amount) to facilitate drying.

-

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the solution cools too fast or the solvent is too non-polar. The compound separates as a supercooled liquid before it can organize into a crystal lattice. Fix:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of seed crystal (if available) or scratch the glass side with a rod.

-

Slow down the cooling: Wrap the flask in a towel or place it in a beaker of warm water to cool gradually.

-

If using Ethanol, add a small amount (5-10%) of Toluene or Ethyl Acetate to increase the solubility of the "oil" phase slightly, allowing it to order itself.

Q2: My yield is very low (<50%). Where is my product?

Cause: The compound is too soluble in the cold solvent, or you used too much solvent initially. Fix:

-

Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

-

Cool again to recover a "second crop" of crystals.

-

Note: The second crop is usually less pure than the first.

Q3: The crystals are colored (yellow/brown) even after recrystallization.

Cause: Oxidation products of the aniline starting material (azo compounds) are trapped in the lattice. Fix:

-

During the hot dissolution step (Protocol A), add Activated Carbon (Charcoal) (~5% by weight of crude).

-

Boil for 5-10 minutes.

-

Perform a rigorous Hot Filtration through Celite to remove the charcoal. The filtrate should be clear/colorless.

Comparative Data: Solvent Properties

| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Removal Ease | Suitability Rating |

| Ethanol | 78 | Moderate | Low | High | ⭐⭐⭐⭐⭐ (Best) |

| Methanol | 65 | Moderate | Low | High | ⭐⭐⭐⭐ |

| Glacial Acetic Acid | 118 | High | Moderate | Low (Acidic) | ⭐⭐⭐⭐ (High Purity) |

| Ethyl Acetate | 77 | Low | Very Low | High | ⭐⭐ (Poor solubility) |

| DMF | 153 | Very High | High | Very Low | ⭐ (Rescue only) |

| Water | 100 | Insoluble | Insoluble | N/A | ❌ (Anti-solvent only) |

References

-

General Solubility of Diarylureas

-

Synthesis and Purification of Substituted Ureas

-

Synthesis of New N,N′-Diarylureas... National Institutes of Health (PMC). Retrieved from [Link]

- Context: Details the purification of diarylureas using recrystallization from ethyl acet

-

-

Recrystallization Methodology

-

Specific Compound Data (1,3-Bis(5-chloro-2-methylphenyl)urea)

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. reddit.com [reddit.com]

- 7. PubChemLite - 1,3-bis-(5-chloro-2-methylphenyl)urea (C15H14Cl2N2O) [pubchemlite.lcsb.uni.lu]

Validation & Comparative

Comparative Spectroscopic Characterization: 1,3-Bis(5-chloro-2-methylphenyl)urea

Executive Summary

1,3-Bis(5-chloro-2-methylphenyl)urea (CAS: 54965-12-7) serves as a critical reference standard in the quality control of phenylurea herbicides and pharmaceutical intermediates. Its identification is pivotal for monitoring the degradation of active ingredients or detecting symmetric byproducts formed during the synthesis of asymmetric urea derivatives (e.g., via the reaction of 5-chloro-2-methylphenyl isocyanate with amines).

This guide provides a definitive spectroscopic profile of the compound, contrasting its Fourier Transform Infrared (FTIR) signature against key precursors and structural analogs. The data presented enables researchers to validate compound identity and purity with high specificity.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended for the characterization of crystalline urea derivatives.

Sample Preparation

For definitive structural elucidation, Transmission Mode (KBr Pellet) is preferred over Attenuated Total Reflectance (ATR) due to superior resolution of N-H stretching bands, which are critical for distinguishing primary amines from urea moieties.

Protocol: KBr Pellet Preparation

-